4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(3-{[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}-6-METHYLQUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, chlorinated phenyl groups, and a piperidine moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(piperidin-1-yl)aniline with 6-methylquinoxaline-2-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-{[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}-6-METHYLQUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline core or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-CHLORO-N-(3-{[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}-6-METHYLQUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}-6-METHYLQUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core and chlorinated phenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, making it a valuable tool for studying biochemical pathways and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL: Shares structural similarities but differs in the presence of a trifluoromethyl group.
BENZO[D]THIAZOL-2-YLAMINO-3-(1H-INDOL-2-YL)-1-OXOPROPAN-2-YL: Contains a benzo[d]thiazole core and indole moiety, offering different biological activities.
Uniqueness
4-CHLORO-N-(3-{[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}-6-METHYLQUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, chlorinated phenyl groups, and a piperidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25Cl2N5O2S |
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Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-chloro-N-[3-(3-chloro-4-piperidin-1-ylanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H25Cl2N5O2S/c1-17-5-11-22-23(15-17)31-25(26(30-22)32-36(34,35)20-9-6-18(27)7-10-20)29-19-8-12-24(21(28)16-19)33-13-3-2-4-14-33/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
OFSXVPGSJBBDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)N4CCCCC4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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